molecular formula C17H11NO2S B11115035 2-(4-methyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one

2-(4-methyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one

Cat. No.: B11115035
M. Wt: 293.3 g/mol
InChI Key: PCZUTWHJNZXWPN-UHFFFAOYSA-N
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Description

2-(4-methyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one is a heterocyclic compound that combines the structural features of thiazole and chromenone. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one typically involves the condensation of 4-methyl-1,3-thiazole-2-amine with a suitable chromenone derivative under acidic or basic conditions. The reaction may be carried out in solvents such as ethanol or water, and the product is usually purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of thiazole and chromenone rings, which imparts distinct chemical and biological properties. This compound exhibits a broader range of biological activities and higher potency compared to its analogs .

Properties

Molecular Formula

C17H11NO2S

Molecular Weight

293.3 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)benzo[f]chromen-3-one

InChI

InChI=1S/C17H11NO2S/c1-10-9-21-16(18-10)14-8-13-12-5-3-2-4-11(12)6-7-15(13)20-17(14)19/h2-9H,1H3

InChI Key

PCZUTWHJNZXWPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O

Origin of Product

United States

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